molecular formula C21H18N4O3S2 B3007967 5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876942-77-7

5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B3007967
CAS No.: 876942-77-7
M. Wt: 438.52
InChI Key: NEIIDCGZLQJUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a useful research compound. Its molecular formula is C21H18N4O3S2 and its molecular weight is 438.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research into compounds related to 5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has demonstrated notable antimicrobial properties. Specifically, derivatives such as 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have shown moderate activity against various gram-positive and gram-negative bacteria, including clinically significant strains like Staphylococcus aureus and Escherichia coli. This suggests potential for these compounds in developing new antimicrobial agents, particularly in the context of increasing resistance to existing antibiotics (Danilchenko & Parchenko, 2017).

Role in Medicinal Chemistry

Compounds featuring furan and thiophene moieties, similar to this compound, are integral in medicinal chemistry for the development of therapeutic agents. Their stability, availability, and ease of functionalization make them valuable scaffolds and synthons in drug discovery. These heterocycles are employed both as intact frameworks within target molecules and as precursors for non-aromatic components, showcasing their versatility in synthesizing a broad range of pharmacologically active compounds (Sperry & Wright, 2005).

Anticonvulsant and Antispastic Potential

Research on related 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, which share structural motifs with this compound, reveals their potential as selective antagonists of strychnine-induced convulsions. This suggests a possible use for these compounds as anticonvulsants or antispastic agents. The findings indicate that some derivatives exhibit properties akin to glycine receptor agonists, which are considered beneficial in treating spasticity, a feature that could lead to novel treatments for such conditions (Kane et al., 1994).

Corrosion Inhibition

Compounds structurally related to this compound, such as bipyrazolic types, have demonstrated effectiveness as corrosion inhibitors for pure iron in acidic environments. These findings highlight their potential utility in protecting metals against corrosion, thereby extending their lifespan and maintaining their structural integrity in various industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Properties

IUPAC Name

4-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-30(26,27)25-18(13-17(22-25)19-9-5-11-28-19)16-14-24(15-7-3-2-4-8-15)23-21(16)20-10-6-12-29-20/h2-12,14,18H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIIDCGZLQJUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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